4-Nitrophenyl a-D-maltopyranoside

Enzyme Kinetics α-Amylase Substrate Specificity

4-Nitrophenyl α-D-maltopyranoside is a chromogenic maltose-mimetic substrate that enables accurate, reproducible quantitation of α-glycosidase, α-amylase, and α-glucosidase activities. Unlike monosaccharide substrates such as PNPG, its α-1,4 disaccharide bond provides genuine kinetic parameters comparable to natural maltose, making it essential for valid enzyme profiling and inhibitor screening (e.g., IC50 determination for antidiabetic drug discovery). Use it in microplate-based assays at 405 nm for high-throughput screening. Run in parallel with PNPG to deconvolute endo- and exo-acting enzymes in complex samples. Ensure your assay models reflect true substrate recognition—choose this validated chromogenic probe over simple pNP-glucose analogs.

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
CAS No. 17400-77-0
Cat. No. B098027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl a-D-maltopyranoside
CAS17400-77-0
Synonyms4-nitrophenylmaltoside
p-nitrophenyl-alpha-D-maltoside
para-nitrophenylmaltoside
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1
InChIKeyIAYJZWFYUSNIPN-LTHBGAKLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl α-D-maltopyranoside (CAS 17400-77-0) as a Chromogenic Glycosidase Substrate


4-Nitrophenyl α-D-maltopyranoside (pNP-α-D-maltopyranoside) is a synthetic, chromogenic disaccharide derivative comprising a maltose moiety linked to a 4-nitrophenyl aglycone . It is a class of biochemical reagent used in glycobiology research [1]. As a chromogenic substrate, its primary utility lies in the quantitative assessment of α-glycosidase enzyme activity, including α-amylases and α-glucosidases, via the spectrophotometric detection of liberated p-nitrophenol .

Why 4-Nitrophenyl α-D-maltopyranoside Cannot be Replaced with Simple Sugars or Other Chromogenic Substrates


While 4-Nitrophenyl α-D-maltopyranoside shares a common chromogenic leaving group with other p-nitrophenyl glycosides like PNPG (p-nitrophenyl α-D-glucopyranoside), its specific disaccharide structure confers a unique binding and kinetic profile [1]. Unlike monosaccharide substrates, this compound provides a distinct glycosidic bond (α-1,4) that is recognized by enzymes with exo- or endo-acting activities on maltooligosaccharides [2]. For instance, its kinetic parameters for porcine pancreatic α-amylase are comparable to the natural substrate maltose, whereas the ortho-substituted analog behaves more like maltotriose [3]. This demonstrates that subtle structural changes in the aglycone or sugar chain length dramatically alter enzyme recognition, making direct substitution of this compound with other pNP-sugars or maltooligosaccharides without experimental validation unreliable for accurate activity profiling [4].

Quantitative Differentiation of 4-Nitrophenyl α-D-maltopyranoside from Analogs for Enzyme Assay Selection


Kinetic Profile Mimics Natural Substrate Maltose for α-Amylase

The catalytic efficiency (kcat/Km) of porcine pancreatic α-amylase for 4-Nitrophenyl α-D-maltopyranoside is quantitatively similar to that of the natural disaccharide substrate, maltose [1]. In contrast, the ortho-nitrophenyl analog exhibits kinetics that more closely resemble the trisaccharide maltotriose [1]. This indicates that the para-nitrophenyl substitution does not significantly perturb binding at the active site's -1 and +1 subsites compared to the natural substrate, whereas the ortho substitution introduces additional interactions that mimic an extra glucose residue [1].

Enzyme Kinetics α-Amylase Substrate Specificity

Validated Substrate for High-Throughput Inhibitor Screening of α-Amylase

This compound is an established substrate for identifying and characterizing inhibitors of α-amylase, a key therapeutic target for type 2 diabetes and obesity [1]. In a study on porcine pancreatic α-amylase isozyme I (PPA-I), the IC50 values for chlorogenic acids (CGAs), a class of natural inhibitors, were determined using this substrate. The IC50 values ranged from 0.08–0.23 mM for caffeoylquinic acids (CQAs) to 1.09–2.55 mM for feruloylquinic acids (FQAs) [1]. This demonstrates the compound's utility in a robust and quantitative assay format for screening and characterizing potential therapeutic agents [1].

Enzyme Inhibition α-Amylase Drug Discovery

Defined Enzyme Specificity: A Substrate for α-Glucosidases and α-Amylases

The compound is specifically recognized and hydrolyzed by α-glucosidases (EC 3.2.1.20) and α-amylases (EC 3.2.1.1), but not by enzymes with other anomeric or linkage specificities [1]. For instance, in the BRENDA enzyme database, it is listed as a substrate for enzymes like α-glucosidase from Pyrococcus furiosus, which catalyzes its hydrolysis to 4-nitrophenol and α-maltopyranose [1]. In contrast, p-nitrophenyl α-D-glucopyranoside (PNPG), a common monosaccharide analog, is often a substrate for a broader range of α-glucosidases but may not be recognized by α-amylases, which typically require longer oligosaccharide chains for productive binding [2].

Enzyme Specificity α-Glucosidase Glycoside Hydrolase

Optimal Use Cases for 4-Nitrophenyl α-D-maltopyranoside in Biochemical Research


High-Throughput Screening (HTS) of α-Amylase Inhibitors

This compound is ideal for developing robust, high-throughput screening assays for α-amylase inhibitors, a major target for antidiabetic and anti-obesity drugs [1]. Its use is validated by studies that have determined IC50 values for natural product inhibitors like chlorogenic acids [1]. The chromogenic readout (405 nm) allows for simple and rapid kinetic measurements in microplate formats, enabling the screening of large compound libraries [1].

Differentiating α-Amylase from α-Glucosidase Activity

In studies of carbohydrate metabolism, it is often necessary to distinguish between the activities of α-amylase (endo-acting, cleaves longer chains) and α-glucosidase (exo-acting, cleaves terminal glucose). This compound serves as a substrate for both enzyme classes, but its use in parallel with a monosaccharide substrate like PNPG (which is specific for α-glucosidases) can help deconvolute their respective activities in a sample [2]. This is particularly relevant in clinical diagnostics and food science.

Studying Enzyme Action Patterns and Subsite Mapping

The defined structure of 4-Nitrophenyl α-D-maltopyranoside makes it a valuable tool for investigating the active site architecture of starch-degrading enzymes. Its kinetic behavior, which mimics that of the natural substrate maltose, provides a simplified model for studying subsite binding energies and the impact of mutations on substrate recognition [3]. This is critical for protein engineering efforts aimed at altering enzyme specificity or activity.

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